molecular formula C10H19NO6 B13726835 NH-bis(PEG1-acid)

NH-bis(PEG1-acid)

Cat. No.: B13726835
M. Wt: 249.26 g/mol
InChI Key: AUDMMGYLBOGZAK-UHFFFAOYSA-N
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Description

NH-bis(PEG1-acid) is a bifunctional polyethylene glycol (PEG) derivative featuring a central amine group connected to two PEG1 chains, each terminating in a carboxylic acid group. Its molecular formula is C₈H₁₃NO₆, with a molecular weight of 249.30 and a purity of ≥95% . The carboxylic acid termini enable conjugation reactions, particularly carbodiimide-mediated couplings with amines or hydroxyl groups. This compound is widely used in bioconjugation, drug delivery systems, and as a linker in proteolysis-targeting chimeras (PROTACs) due to its water solubility and biocompatibility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO6

Molecular Weight

249.26 g/mol

IUPAC Name

3-[2-[2-(2-carboxyethoxy)ethylamino]ethoxy]propanoic acid

InChI

InChI=1S/C10H19NO6/c12-9(13)1-5-16-7-3-11-4-8-17-6-2-10(14)15/h11H,1-8H2,(H,12,13)(H,14,15)

InChI Key

AUDMMGYLBOGZAK-UHFFFAOYSA-N

Canonical SMILES

C(COCCNCCOCCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Overview

The preparation of NH-bis(PEG1-acid) involves multi-step synthetic routes, generally starting from polyethylene glycol derivatives. The key synthetic strategy is to functionalize PEG with terminal carboxylic acid groups while introducing an amino linkage centrally to yield the bis-carboxylic acid terminated PEG with a central amino group.

Stepwise Synthetic Route

  • Activation of PEG Terminal Hydroxyl Groups
    The terminal hydroxyl groups of polyethylene glycol are first converted into activated leaving groups such as tosylates (p-toluenesulfonates) or halides (chlorides or bromides). This activation facilitates subsequent nucleophilic substitution reactions.

  • Introduction of Amino Group via Nucleophilic Displacement
    The activated PEG derivative undergoes nucleophilic substitution with amines or azide intermediates. Two common routes are:

  • Carboxylation of Terminal Groups
    The terminal hydroxyl or amino groups are then converted to carboxylic acid groups. This is typically achieved by reaction with reagents such as succinic anhydride or by oxidation methods to introduce terminal carboxyl functionalities, resulting in bis(PEG1-acid) structures.

  • Final Purification and Characterization
    The crude product is purified by chromatographic methods (e.g., preparative HPLC, size-exclusion chromatography) to achieve high purity (>96%). Structural validation is performed using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the presence of carboxylic acid groups and amino linkages.

Industrial Scale Preparation

In industrial settings, the preparation is scaled up with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to control parameters such as temperature, reaction time, and reagent stoichiometry. Purification techniques include crystallization and chromatographic separation to meet stringent quality standards.

Analytical Data and Reaction Conditions

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Outcome
Activation of PEG termini p-Toluenesulfonyl chloride, triethylamine Room temperature Overnight PEG-tosylate precipitate
Azide substitution Sodium azide, reflux in ethanol ~78°C (boiling EtOH) 36 hours PEG-azide
Catalytic hydrogenation Adams catalyst, H2 gas Room temperature Several hours PEG-amine
Carboxylation Succinic anhydride or oxidation reagents Room temperature Several hours NH-bis(PEG1-acid)
Purification Chromatography (HPLC, SEC) N/A N/A >96% purity product

Characterization Techniques

Research Findings and Applications

Reactivity and Conjugation Efficiency

NH-bis(PEG1-acid) exhibits high reactivity towards primary amines, forming stable amide bonds in the presence of activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). This property enables its use in bioconjugation, particularly for protein labeling and drug delivery systems.

Solubility and Stability

The PEG spacer enhances solubility in aqueous and organic solvents (e.g., DMSO, DMF), facilitating its use in diverse biochemical environments. The compound shows stability under physiological pH but may require storage at low temperatures (-20°C) to maintain integrity over time.

Biological Activity and Utility

NH-bis(PEG1-acid) is valuable in molecular biology for:

  • Protein conjugation via amide bond formation.
  • Biotin labeling for affinity purification and detection.
  • Enhancing solubility and bioavailability of conjugated molecules.

Summary Table of Key Preparation Parameters and Properties

Parameter Description/Value
Starting Material Polyethylene glycol (PEG)
Activation Reagents p-Toluenesulfonyl chloride, thionyl bromide
Amination Reagents Sodium azide, hydrazine, ammonium hydroxide
Catalysts Adams catalyst (for hydrogenation)
Functionalization Carboxylation via succinic anhydride or oxidation
Purification Chromatography (HPLC, SEC)
Purity >96%
Molecular Weight 249.3 g/mol
Storage -20°C
Solubility Water, DMSO, DMF

Scientific Research Applications

NH-bis(PEG1-acid) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of NH-bis(PEG1-acid) involves its ability to form stable amide bonds with amine-containing biomolecules. This is facilitated by the carboxylic acid groups present in the compound. The biotin moiety allows for specific binding to proteins, making it a valuable tool for protein conjugation and labeling .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural and functional differences between NH-bis(PEG1-acid) and related PEG-based compounds:

Compound Molecular Formula Molecular Weight Functional Groups Key Features
NH-bis(PEG1-acid) C₈H₁₃NO₆ 249.30 Two carboxylic acids (-COOH) Ideal for amide bond formation; hydrophilic due to PEG and acid groups .
Bis-PEG1-NHS ester C₁₄H₁₆N₂O₉ 356.28 Two NHS esters Reacts with amines; used for stable amide bond formation in aqueous conditions .
NH-bis(PEG1-azide) C₈H₁₇N₇O₂ 243.27 Two azide (-N₃) groups Enables click chemistry (e.g., CuAAC, SPAAC); used in PROTACs and bioconjugation .
NH-bis(PEG2-t-butyl ester) C₁₆H₃₁NO₆ 449.59 Two t-butyl esters (-O-t-Bu) Protected carboxylic acids; requires acidic deprotection for activation .
NH-bis(PEG4-Boc) C₃₀H₅₉NO₁₂ 625.79 Two Boc-protected amines Water-soluble; Boc groups removed under acidic conditions for amine exposure .

Solubility and Stability

  • NH-bis(PEG1-acid) : Soluble in water and polar organic solvents (e.g., DMSO, DMF) due to PEG and hydrophilic acid groups .
  • NH-bis(PEG1-azide) : Soluble in water and organic solvents; stable at -20°C but sensitive to light and repeated freeze-thaw cycles .
  • Bis-PEG1-NHS ester : Hydrolyzes in aqueous buffers; requires dry storage at -20°C .

Advantages and Limitations

  • NH-bis(PEG1-acid): Advantages: Dual reactivity, biocompatibility, and ease of conjugation. Limitations: Potential hydrolysis of active esters in aqueous environments .
  • NH-bis(PEG1-azide) :

    • Advantages: Orthogonal reactivity for click chemistry; minimal byproducts.
    • Limitations: Toxicity concerns with copper catalysts in CuAAC .
  • NH-bis(PEG4-Boc) :

    • Advantages: Stability in storage; controlled amine exposure.
    • Limitations: Requires harsh conditions for deprotection .

Q & A

Q. What are the critical steps in synthesizing NH-bis(PEG1-acid), and how can its purity be validated experimentally?

NH-bis(PEG1-acid) synthesis typically involves functionalizing a PEG backbone with reactive groups (e.g., azides or acids) through nucleophilic substitution or esterification. Key steps include:

  • PEG Activation : Using carbodiimide coupling agents to activate terminal hydroxyl groups for acid conjugation .
  • Purification : Size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents, followed by lyophilization .
  • Purity Validation : Nuclear magnetic resonance (NMR) for structural confirmation (>95% purity) and mass spectrometry (MS) to verify molecular weight .

Q. How can reaction conditions be optimized for NH-bis(PEG1-acid) in click chemistry applications?

The compound’s azide groups (if present) enable copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimization involves:

  • Catalyst System : Use Cu(I) bromide with sodium ascorbate (1:2 molar ratio) to minimize copper-induced protein denaturation .
  • Solvent Selection : Aqueous buffers (pH 6.5–7.5) or DMSO/water mixtures to balance solubility and reaction kinetics .
  • Temperature : 25–37°C for 2–4 hours to maximize yield while avoiding side reactions .

Q. What are the solubility and stability profiles of NH-bis(PEG1-acid) under physiological conditions?

  • Solubility : High water solubility due to PEG hydrophilicity; dissolves in polar solvents (e.g., DMSO, methanol) but precipitates in nonpolar solvents .
  • Stability : Degrades under prolonged UV exposure; store at -20°C in anhydrous conditions to prevent hydrolysis of acid groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using NH-bis(PEG1-acid) for protein PEGylation?

Discrepancies often arise from:

  • Steric Hindrance : Use shorter PEG spacers (e.g., PEG1 vs. PEG4) to improve accessibility to protein active sites .
  • pH Sensitivity : Conduct reactions at pH 7.0–7.4 to avoid protonation of the amino group, which reduces reactivity .
  • Validation : Compare SDS-PAGE and MALDI-TOF data to confirm PEGylation efficiency and rule out side products .

Q. What strategies enable the design of multi-step conjugation protocols using NH-bis(PEG1-acid)?

Sequential reactions require orthogonal protection/deprotection:

  • Step 1 : React the amino group with NHS esters at pH 8.5 to form stable amide bonds .
  • Step 2 : Use CuAAC for azide-alkyne coupling after removing protecting groups (e.g., Boc via trifluoroacetic acid) .
  • Monitoring : Track intermediate products via HPLC with UV/Vis detection (220–280 nm) .

Q. How can NH-bis(PEG1-acid) be integrated with advanced analytical techniques to study structure-function relationships?

  • Surface Plasmon Resonance (SPR) : Immobilize PEGylated biomolecules on sensor chips to quantify binding kinetics .
  • Cryo-Electron Microscopy (Cryo-EM) : Resolve PEGylation-induced conformational changes in proteins at near-atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of ligand-PEG interactions .

Q. What experimental frameworks assess the long-term stability of NH-bis(PEG1-acid) in biomedical formulations?

  • Accelerated Aging Studies : Incubate at 40°C/75% RH for 1–3 months; monitor degradation via FTIR for ester bond hydrolysis .
  • Biological Stability : Test in serum-containing media (e.g., 10% FBS) at 37°C; analyze residual compound via LC-MS .

Q. How can computational modeling guide the rational design of NH-bis(PEG1-acid) derivatives?

  • Molecular Dynamics (MD) : Simulate PEG chain flexibility and solvent interactions to predict conjugate stability .
  • Density Functional Theory (DFT) : Calculate reaction energetics for azide-alkyne cycloaddition to optimize catalyst systems .

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